SR17018 Exhibits High G-Protein Efficacy but Minimal β-Arrestin2 Recruitment Compared to DAMGO, Fentanyl, and TRV130
SR17018 demonstrates a pronounced signaling bias at the μ-opioid receptor (MOR). In GTPγS binding assays, it activates G-protein signaling with an EC50 of 97 nM . In contrast, it shows no significant induction of β-arrestin2 recruitment at concentrations up to 10 μM . This bias profile is more extreme than that of TRV130 and PZM21, which exhibit detectable but weak β-arrestin2 recruitment signals, and stands in stark contrast to the robust β-arrestin2 recruitment induced by morphine and fentanyl [1].
| Evidence Dimension | β-Arrestin2 Recruitment |
|---|---|
| Target Compound Data | No significant effect at ≤10 μM |
| Comparator Or Baseline | Morphine and fentanyl: Robust β-arrestin2 recruitment; TRV130 and PZM21: Weak but detectable β-arrestin2 recruitment |
| Quantified Difference | SR17018 shows minimal to no β-arrestin2 recruitment at concentrations up to 10 μM, whereas conventional opioids and other biased agonists induce measurable recruitment. |
| Conditions | β-Arrestin2 recruitment assay (PathHunter) in CHO cells expressing human MOR |
Why This Matters
This extreme bias profile makes SR17018 a superior tool for selectively probing G-protein-mediated analgesia without the confounding influence of β-arrestin2 signaling, which is linked to adverse effects.
- [1] Zhuang Y, et al. Molecular recognition of morphine and fentanyl by the human μ-opioid receptor. Cell. 2022;185(23):4361-4375.e19. View Source
